2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide
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Overview
Description
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is an organophosphorus compound with the molecular formula C5H9O2P. It is a cyclic phosphine oxide, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide can be synthesized through the esterification of phosphinic acids. One method involves the use of microwave irradiation to promote the reaction between phosphinic acids and alcohols. For example, the esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with butylmethylimidazolium hexafluorophosphate as a catalyst yields cyclic phosphinates in high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of phosphinic chlorides and alcohols under microwave irradiation. This method is preferred due to its efficiency and the high purity of the final product. The reaction is carried out in a solvent-free manner, with triethylamine used as a base to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
Types of Reactions
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Thioesterification: Reaction with thioalcohols to form thioesters.
Amidation: Reaction with primary amines to form amides.
Common Reagents and Conditions
Esterification: Alcohols, microwave irradiation, butylmethylimidazolium hexafluorophosphate as a catalyst.
Thioesterification: Thioalcohols, microwave irradiation.
Amidation: Primary amines, microwave irradiation.
Major Products
Esterification: Cyclic phosphinates.
Thioesterification: Thioesters.
Amidation: Amides.
Scientific Research Applications
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide has several scientific research applications:
Catalysis: Used as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.
Anticancer Research: Reactant for the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents.
Organic Synthesis: Intermediate in the synthesis of various organophosphorus compounds.
Mechanism of Action
The mechanism of action of 2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide involves its ability to catalyze cyclization reactions. It facilitates the formation of heterocyclic motifs by promoting the cyclization of isocyanates and azides. This catalytic activity is crucial in the synthesis of biologically active entities used in pharmaceutical and agrochemical treatments .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another cyclic phosphine oxide with similar reactivity and applications.
2,3-Dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide: Shares structural similarities and is used in similar catalytic applications.
Uniqueness
2-Phospholene, 1-hydroxy-3-methyl-, 1-oxide is unique due to its high stability and reactivity under microwave irradiation, which allows for efficient synthesis and catalytic applications. Its ability to form cyclic phosphinates, thioesters, and amides under mild conditions makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
3858-24-0 |
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Molecular Formula |
C5H9O2P |
Molecular Weight |
132.10 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
IZGYVCZECHLMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(CC1)O |
Origin of Product |
United States |
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